molecular formula C9H10O5 B12313378 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid

4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid

Cat. No.: B12313378
M. Wt: 198.17 g/mol
InChI Key: ZTNJBIVXMUDZMQ-UHFFFAOYSA-N
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Description

4-Oxo-3,10-dioxatricyclo[5210,1,5]decane-6-carboxylic acid is a complex organic compound with the molecular formula C₉H₁₀O₅ It is characterized by its unique tricyclic structure, which includes an oxo group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the oxo group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Alcohols, amines, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized compounds, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxo and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid can be compared with other tricyclic compounds that have similar structures but different functional groups. Some similar compounds include:

  • 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-methyl ester
  • 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-amide

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

4-oxo-3,10-dioxatricyclo[5.2.1.01,5]decane-6-carboxylic acid

InChI

InChI=1S/C9H10O5/c10-7(11)5-4-1-2-9(14-4)3-13-8(12)6(5)9/h4-6H,1-3H2,(H,10,11)

InChI Key

ZTNJBIVXMUDZMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC23COC(=O)C2C(C1O3)C(=O)O

Origin of Product

United States

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